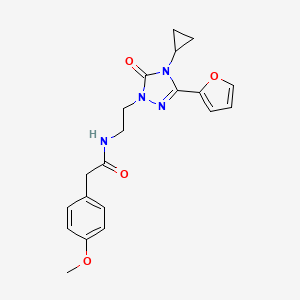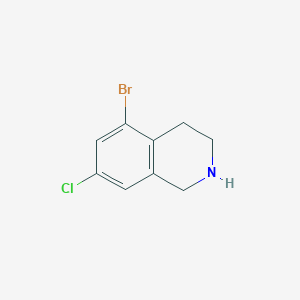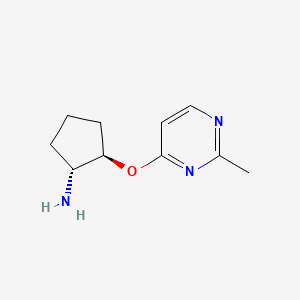
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine, also known as JNJ-40411813, is a novel compound that has shown promising results in scientific research. It belongs to the class of cyclopentylamines and has been studied for its potential therapeutic applications in various diseases.
作用機序
The exact mechanism of action of (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine is not fully understood. However, it is believed to act as a positive allosteric modulator of the metabotropic glutamate receptor subtype 2 (mGluR2). This receptor is involved in the regulation of glutamate neurotransmission, which plays a crucial role in various neurological disorders.
Biochemical and Physiological Effects
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has been shown to have several biochemical and physiological effects. It can increase the release of acetylcholine and dopamine in the prefrontal cortex, which can improve cognitive function. It can also increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. In addition, (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine can reduce the levels of glutamate in the brain, which can prevent excitotoxicity and neuronal damage.
実験室実験の利点と制限
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has several advantages for lab experiments. It has high selectivity and potency for the mGluR2 receptor, which makes it a useful tool for studying the role of this receptor in various neurological disorders. It also has good pharmacokinetic properties and can cross the blood-brain barrier, which makes it a suitable candidate for in vivo studies.
However, there are also some limitations to using (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine in lab experiments. It is a relatively new compound, and its long-term safety and efficacy have not been fully established. In addition, its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several future directions for the study of (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine. One direction is to further investigate its mechanism of action and its effects on glutamate neurotransmission. Another direction is to study its potential therapeutic applications in other neurological disorders such as depression and anxiety. In addition, more studies are needed to establish its long-term safety and efficacy in humans.
Conclusion
In conclusion, (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine is a novel compound that has shown promising results in scientific research. It has potential therapeutic applications in various neurological disorders and can improve cognitive function, reduce motor deficits, and have antipsychotic effects. Its mechanism of action is believed to involve the modulation of the mGluR2 receptor, which plays a crucial role in glutamate neurotransmission. While there are some limitations to using (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine in lab experiments, it has several advantages and is a useful tool for studying the role of the mGluR2 receptor in neurological disorders.
合成法
The synthesis of (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine involves a multi-step process that starts with the reaction of 2-methylpyrimidine-4-carboxylic acid with cyclopent-2-en-1-ol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reduced with sodium borohydride to obtain the desired product.
科学的研究の応用
(1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has been studied for its potential therapeutic applications in various diseases such as Alzheimer's disease, Parkinson's disease, and schizophrenia. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. In Parkinson's disease, (1R,2R)-2-(2-Methylpyrimidin-4-yl)oxycyclopentan-1-amine has been shown to reduce motor deficits and improve dopaminergic function. In schizophrenia, it has been shown to have antipsychotic effects and can improve cognitive function.
特性
IUPAC Name |
(1R,2R)-2-(2-methylpyrimidin-4-yl)oxycyclopentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-7-12-6-5-10(13-7)14-9-4-2-3-8(9)11/h5-6,8-9H,2-4,11H2,1H3/t8-,9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCTOUPBNYGUASN-RKDXNWHRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCCC2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NC=CC(=N1)O[C@@H]2CCC[C@H]2N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imino-methyl-oxo-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-3-yl)-lambda6-sulfane;dihydrochloride](/img/structure/B2551195.png)
![6-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-(4-methylbenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2551197.png)
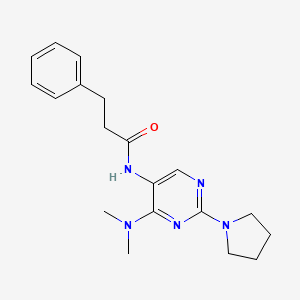
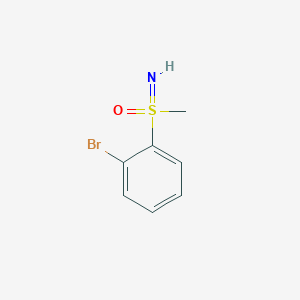
![Butyl 4-({[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]carbonyl}amino)benzoate](/img/structure/B2551201.png)
![Ethyl 2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-3-[(4-methylbenzyl)amino]-3-oxopropanoate](/img/structure/B2551202.png)
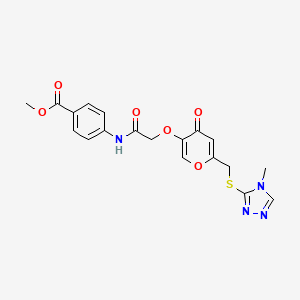
![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2551205.png)
![2-ethyl-N-(3-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)butanamide](/img/structure/B2551206.png)
![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2551208.png)
![N-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-6-chloropyridine-3-sulfonamide](/img/structure/B2551209.png)
